(-)-beta-Copaene

Content Navigation

Eliminate isomer misidentification in terpene analysis. (-)-beta-Copaene provides the exocyclic methylene standard essential for precise GC-MS calibration and synthetic rigor.

- Resolves alpha-copaene interference with retention index shift >50 units.

- Enables exclusive oxidative cleavage to ketone intermediates via the exocyclic double bond.

- Preserves exocyclic group under pH-controlled conditions to prevent acid-catalyzed isomerization.

Supplied as a high-purity analytical standard, globally shippable with documented stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

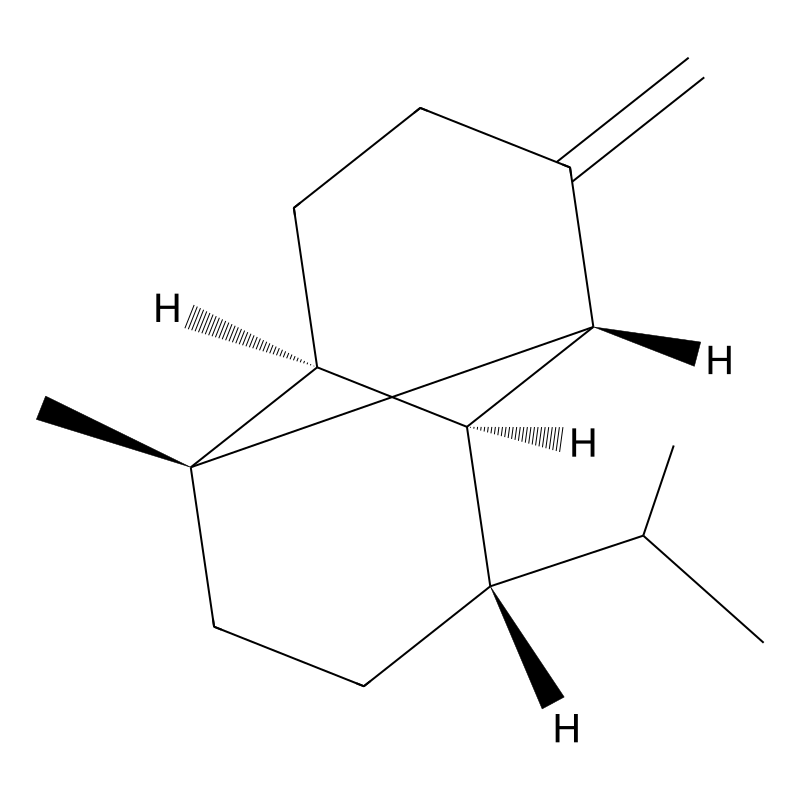

(-)-beta-Copaene (CAS 317819-78-6) is a highly specialized tricyclic sesquiterpene characterized by an exocyclic methylene group, distinguishing it from its more abundant endocyclic isomer, alpha-copaene. In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard for gas chromatography-mass spectrometry (GC-MS) and as a structurally rigid precursor in complex organic synthesis. Its specific stereochemistry and double-bond placement make it a critical benchmark for evaluating flavor and fragrance profiles, calibrating heterologous terpene synthase yields in engineered microbes, and executing formal total syntheses of bioactive targets. Buyers prioritize this exact compound when analytical resolution or specific exocyclic reactivity is non-negotiable [1].

Research Fit

Substituting (-)-beta-copaene with the more commercially available alpha-copaene or crude sesquiterpene mixtures fundamentally compromises both analytical accuracy and synthetic viability. Chromatographically, the two isomers exhibit a retention index difference of over 50 units on standard non-polar columns, meaning substitution leads to peak misidentification in complex matrices [1]. Synthetically, the exocyclic double bond of beta-copaene is an absolute requirement for specific oxidative cleavage reactions (such as ozonolysis) to generate the ketone intermediates necessary for downstream synthesis; alpha-copaene's endocyclic bond yields entirely different, ring-opened products under identical conditions [2].

Substitution Risk

References

- [1] Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition, Allured Publishing Corporation.

- [2] Wenkert, E., Bookser, B. C., & Arrhenius, T. S. (1992). Total syntheses of (+/-)-alpha- and (+/-)-beta-copaene and formal total syntheses of (+/-)-sativene, (+/-)-cis-Sativenediol, and (+/-)-helminthosporal. Journal of the American Chemical Society, 114(16), 644-654.

Chromatographic Resolution & Retention Index

In gas chromatography profiling of complex volatile mixtures, (-)-beta-copaene and alpha-copaene demonstrate distinct elution profiles that prevent their interchangeable use as calibration standards. On a standard non-polar capillary column (e.g., HP-5ms), (-)-beta-copaene exhibits a Kovats Retention Index (RI) of approximately 1430, whereas alpha-copaene elutes significantly earlier with an RI of approximately 1375 [1].

| Evidence Dimension | Kovats Retention Index (HP-5ms column) |

| Target Compound Data | RI ~1430 |

| Comparator Or Baseline | alpha-Copaene (RI ~1375) |

| Quantified Difference | ~55 RI units difference |

| Conditions | GC-MS analysis using standard non-polar stationary phases |

Procuring the exact beta-isomer is mandatory for accurate peak assignment and quantification in flavor, fragrance, and essential oil quality control.

Synthetic Reactivity & Cleavage Pathways

The structural difference between the isomers dictates entirely divergent synthetic pathways. The exocyclic methylene group of (-)-beta-copaene allows for targeted oxidative cleavage via ozonolysis to yield specific tricyclic ketones. In contrast, alpha-copaene possesses an endocyclic double bond, which upon ozonolysis results in ring-opening rather than the retention of the intact tricyclic core [1]. This specific reactivity of beta-copaene was critical in the formal total syntheses of sativene and helminthosporal.

| Evidence Dimension | Ozonolysis cleavage pathway |

| Target Compound Data | 100% terminal cleavage yielding intact tricyclic ketones |

| Comparator Or Baseline | alpha-Copaene (100% endocyclic cleavage yielding ring-opened products) |

| Quantified Difference | Divergent intermediate generation (tricyclic vs. monocyclic/bicyclic open forms) |

| Conditions | Standard ozonolysis followed by reductive or basic workup |

Buyers sourcing precursors for sativene-class or helminthosporal-class syntheses must procure beta-copaene, as alpha-copaene cannot access the required intermediates.

Thermodynamic Stability & Isomerization

When establishing processing and handling protocols, it is critical to account for the thermodynamic preference of the copaene skeleton. (-)-beta-Copaene is thermodynamically less stable than its endocyclic counterpart and undergoes rapid, acid-catalyzed isomerization into alpha-copaene when exposed to strong acids (e.g., hydrogen iodide) [1].

| Evidence Dimension | Thermodynamic stability in acidic media |

| Target Compound Data | Rapidly isomerizes to alpha-copaene |

| Comparator Or Baseline | alpha-Copaene (Stable, no further skeletal rearrangement) |

| Quantified Difference | Complete loss of exocyclic methylene group in target compound |

| Conditions | Exposure to hydrogen iodide or strong acid catalysts |

This necessitates the procurement of high-purity beta-copaene and strict avoidance of acidic conditions during formulation or downstream synthesis to prevent spontaneous degradation into the alpha isomer.

Flavor & Fragrance QC Reference

Essential for calibrating GC-MS instruments to accurately identify and quantify beta-copaene in complex botanical extracts (e.g., hops, ginger, citrus), preventing misidentification with alpha-copaene [1].

Precursor for Bioactive Sesquiterpenes

Utilized as a rigid, exocyclic starting material in the total synthesis of complex natural products like sativene, cis-sativenediol, and helminthosporal, where endocyclic isomers would fail [2].

Process-Controlled Formulation & Handling

Due to its susceptibility to acid-catalyzed isomerization, (-)-beta-copaene is procured for strictly pH-controlled formulations and synthetic workflows where the preservation of the exocyclic methylene group is critical for final product integrity [2].

Application Fit

References

- [1] Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition, Allured Publishing Corporation.

- [2] Wenkert, E., Bookser, B. C., & Arrhenius, T. S. (1992). Total syntheses of (+/-)-alpha- and (+/-)-beta-copaene and formal total syntheses of (+/-)-sativene, (+/-)-cis-Sativenediol, and (+/-)-helminthosporal. Journal of the American Chemical Society, 114(16), 644-654.

XLogP3

UNII

Explore Compound Types

O4Si-4